N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a synthetic organic compound featuring a chromen-4-one (4H-chromen-4-one) core substituted with a 4-ethoxyphenyl group at position 2 and a 3,5-dimethoxybenzamide moiety at position 6. The ethoxyphenyl and dimethoxybenzamide substituents likely influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for interactions in biological or material science applications. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest relevance in medicinal or agrochemical research .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-19-8-5-16(6-9-19)25-15-23(28)22-13-18(7-10-24(22)33-25)27-26(29)17-11-20(30-2)14-21(12-17)31-3/h5-15H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUAAJKZPIOTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.45 g/mol. The compound features a chromenone core structure with various substituents that influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Modulation of Signaling Pathways : It affects pathways such as nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation and cancer progression.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha by inhibiting NF-κB activation .
2. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., bladder cancer T24T and colon cancer HCT116) showed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 µM to 60 µM .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| T24T | 10 - 60 | Induces apoptosis |
| HCT116 | 10 - 60 | Inhibits proliferation |
3. Antioxidant Activity
The compound's antioxidant properties have been evaluated through various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that administering this compound at a dose of 150 mg/kg resulted in a significant reduction in tumor mass compared to control groups. The mechanism was linked to downregulation of cyclin D1 and Sp1 expression in tumor tissues .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, treatment with the compound significantly decreased levels of inflammatory markers such as COX-2 and PGE2, suggesting its potential for therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its chromen-4-one core combined with specific substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence :
- The chromen-4-one core (target compound and ) is distinct from the tetrahydro-pyrimidine () and isoxazole () systems. Chromen-4-one’s conjugated ketone may enhance electron delocalization, affecting redox properties or receptor binding compared to saturated heterocycles.
Substituent Positioning: The 3,5-dimethoxybenzamide group in the target compound differs from 2,6-dimethoxybenzamide in Isoxaben. The para-substituted methoxy groups (3,5 vs. Replacing thiophene-2-carboxamide () with 3,5-dimethoxybenzamide increases oxygen content and reduces sulfur-mediated toxicity, which could be advantageous in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
